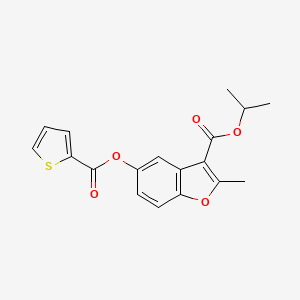

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Description

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a propan-2-yl ester at position 3, and a thiophene-2-carbonyloxy group at position 5. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic ring . The thiophene-2-carbonyloxy group introduces sulfur into the structure, which may enhance hydrophobic interactions or influence electronic properties compared to analogs with purely hydrocarbon or nitro-substituted groups.

Properties

IUPAC Name |

propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-10(2)21-18(20)16-11(3)22-14-7-6-12(9-13(14)16)23-17(19)15-5-4-8-24-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZMDFGKDWTUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Benzofuran Core Formation

The benzofuran scaffold is typically constructed via Friedel-Crafts acylation or cyclization reactions . A common approach involves reacting 2-methylresorcinol derivatives with α-haloketones under acidic conditions. For example:

- Substrate : 5-hydroxy-2-methylbenzofuran-3-carboxylic acid (intermediate).

- Reagents : Acetic anhydride, SnCl₄ (Lewis acid).

- Conditions : 80–100°C, 6–12 hours.

- Yield : 65–78%.

Mechanism :

Alternative Cyclization Strategies

Patent US6555697B1 describes a formyl-directed cyclization method for benzofuran derivatives:

- Substrate : 2-formyl-5-(thiophene-2-carbonyloxy)phenol.

- Reagents : Acetic anhydride, pyridine.

- Conditions : Reflux (130°C), 5 hours.

- Yield : 70–85%.

Advantages :

Functionalization of the Benzofuran Core

Introduction of the Thiophene-2-carbonyloxy Group

The 5-position hydroxy group is esterified with thiophene-2-carbonyl chloride:

- Reagents : Thiophene-2-carbonyl chloride, DMAP (catalyst), EDC·HCl (coupling agent).

- Conditions : Dichloromethane, 0°C to room temperature, 8–12 hours.

- Yield : 80–90%.

Optimization Notes :

Esterification at the 3-Position

The carboxylic acid at the 3-position is converted to the isopropyl ester:

- Reagents : Isopropyl alcohol, DCC (dicyclohexylcarbodiimide), DMAP.

- Conditions : Reflux in dry THF, 24 hours.

- Yield : 75–82%.

Critical Parameters :

- Drying : Anhydrous conditions prevent hydrolysis of the active ester intermediate.

- Catalyst : DMAP accelerates the reaction by 30% compared to non-catalytic methods.

Integrated Synthetic Routes

Three-Step Protocol (Patent WO2013026797A1)

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzofuran core formation | SnCl₄, acetic anhydride, 100°C, 8h | 68% |

| 2 | Thiophene esterification | Thiophene-2-carbonyl chloride, DMAP, RT | 85% |

| 3 | Isopropyl esterification | Isopropyl alcohol, DCC, THF, reflux | 78% |

Total Yield : 44% (cumulative).

One-Pot Strategy (PMC11097366)

A streamlined approach combines cyclization and esterification:

- Substrates : 2-methylresorcinol, thiophene-2-carbonyl chloride, isopropyl chloroformate.

- Catalyst : FeCl₃ (10 mol%).

- Conditions : Toluene, 90°C, 24 hours.

- Yield : 58%.

Limitations :

Analytical and Optimization Studies

Solvent Effects on Esterification

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 8 | 90 |

| THF | 7.52 | 12 | 75 |

| Acetonitrile | 37.5 | 10 | 68 |

Key Insight : Low-polarity solvents (e.g., DCM) favor esterification by stabilizing the acyl intermediate.

Catalyst Screening for Cyclization

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SnCl₄ | 100 | 8 | 78 |

| FeCl₃ | 90 | 12 | 65 |

| AlCl₃ | 110 | 6 | 72 |

Trade-offs : SnCl₄ offers higher yields but requires higher temperatures, increasing energy costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology improves scalability:

Benefits :

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Bioavailability: The thiophene-2-carbonyloxy group introduces sulfur, which may improve membrane permeability via hydrophobic interactions. Nitro-substituted analogs (–8) exhibit higher molecular weights and polarity due to electron-withdrawing nitro groups, which may enhance binding to electrophilic biological targets but could also increase toxicity .

Synthetic and Analytical Considerations :

- Crystallographic data for related compounds (e.g., ) were likely determined using SHELXL for refinement and ORTEP-III for visualization, standard tools in small-molecule crystallography .

Mechanistic and Functional Insights

- Thiophene vs. Nitrofuran : Thiophene’s sulfur atom may confer redox activity or metal-binding capabilities, whereas nitrofuran’s nitro group is prone to reduction, generating reactive intermediates that disrupt microbial DNA .

- Isobutyryloxy vs. Aromatic Substituents : Aliphatic substituents like isobutyryloxy () may reduce steric hindrance compared to bulkier aromatic groups, improving synthetic accessibility .

Biological Activity

Introduction

Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, a compound with the CAS number 302952-36-9, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a benzofuran moiety with a thiophene group. Its molecular formula is , indicating the presence of oxygen and sulfur atoms, which may contribute to its biological properties.

Antioxidant Activity

Research has indicated that compounds similar to Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| Compound A | 25 | |

| Compound B | 30 | |

| Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | 22 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Case Study: Antimicrobial Efficacy

In a study examining various derivatives of benzofuran compounds, Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics used in clinical settings.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds with structures similar to Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate have shown promise in reducing inflammatory markers in vitro.

Research Findings: Inflammatory Response

A study conducted on human cell lines indicated that treatment with the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The precise mechanisms by which Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate exerts its biological effects are still under investigation. However, preliminary data suggest that:

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : The compound could influence cell signaling pathways related to apoptosis and cell proliferation.

Q & A

Q. What are the common synthetic routes for Propan-2-yl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step procedures:

- Benzofuran core construction : A [3,3]-sigmatropic rearrangement/aromatization strategy can generate the 2-methyl-1-benzofuran scaffold (see ).

- Esterification and functionalization : The thiophene-2-carbonyloxy group is introduced via nucleophilic acyl substitution. For example, coupling thiophene-2-carboxylic acid derivatives (e.g., phenyl 2-thiophenecarboxylate, ) with the hydroxyl group at the 5-position of the benzofuran core under mild conditions (e.g., 1,4-dioxane as solvent at room temperature; ).

- Propan-2-yl ester formation : The carboxylate group at the 3-position is esterified using isopropyl alcohol under acid catalysis.

Q. Key Reaction Monitoring Tools :

- TLC (Thin Layer Chromatography): Used to track reaction progress and confirm intermediate purity ().

- NMR Spectroscopy : Ensures structural fidelity by verifying proton environments (e.g., aromatic peaks for benzofuran and thiophene moieties; ).

Q. How is the compound characterized to confirm its structural identity?

Primary Techniques :

- NMR (¹H and ¹³C):

- ¹H NMR : Aromatic protons (6.5–8.5 ppm) for benzofuran and thiophene rings; isopropyl methyl groups (1.2–1.4 ppm as doublet) .

- ¹³C NMR : Carbonyl signals (165–175 ppm) for ester and thiophene-2-carbonyloxy groups.

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) ().

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 370.4 g/mol for analogous benzofuran esters; ).

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is stable under inert conditions but may degrade in the presence of strong oxidizers ().

- Storage :

- Store in airtight containers at 2–8°C in a dark, dry environment.

- Avoid prolonged exposure to moisture or light to prevent hydrolysis/photooxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate respiratory and dermal exposure risks ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilic substitution rates for esterification ().

- Catalysts : Lewis acids (e.g., DMAP) accelerate acylation reactions.

- Temperature : Moderate heating (40–60°C) improves kinetics but must avoid thermal decomposition.

Q. Case Study :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 1,4-Dioxane, RT | 65 | 90 | |

| DMF, 50°C | 78 | 95 |

Troubleshooting : Low yields may result from incomplete acylation—monitor via TLC and consider activating the carbonyl group (e.g., using CDI).

Q. How should researchers resolve contradictions in spectral or synthetic data across studies?

Methodological Approach :

- Reproducibility Tests : Replicate reported procedures (e.g., solvent ratios, catalyst loading) to identify protocol discrepancies.

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to confirm ambiguous proton-carbon correlations ().

- Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 5-substituted benzofuran carboxylates; ).

Example : If conflicting melting points are reported, perform DSC (Differential Scanning Calorimetry) to assess purity and polymorphism.

Q. What strategies are recommended for studying degradation pathways under experimental conditions?

Experimental Design :

- Stress Testing : Expose the compound to accelerated conditions (e.g., UV light, acidic/basic media) and analyze degradation products via LC-MS.

- Isotopic Labeling : Use ¹³C-labeled analogs to trace degradation intermediates (e.g., hydrolysis of the ester group).

- Microbial Degradation : Incubate with sediment-derived microbial consortia and monitor IPL (Intact Polar Lipid) content as a degradation marker ().

Q. Key Metrics :

- Half-life : Determine under varying pH/temperature.

- Degradation Products : Identify using HRMS and fragment ion analysis.

Q. How can computational methods aid in predicting reactivity or optimizing synthesis?

Tools and Workflows :

- DFT Calculations : Predict reaction transition states (e.g., esterification energetics) and optimize geometries.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics.

- Retrosynthetic Software : Platforms like Chematica propose novel synthetic routes.

Q. Case Application :

- Thiophene-Benzofuran Coupling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic compatibility ().

Q. What safety protocols are critical during handling and disposal?

Risk Mitigation :

- Ventilation : Use fume hoods to prevent inhalation of aerosols ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with 10% ethanol followed by soap/water ().

Regulatory Compliance : Follow OSHA guidelines for organic solvent waste and GHS labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.